Ximenynic acid

Description

This compound is a natural product found in Santalum album, Santalum acuminatum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

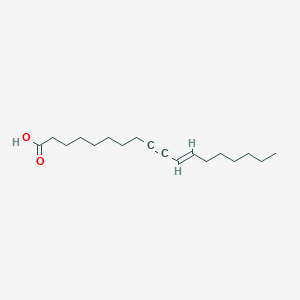

(E)-octadec-11-en-9-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,11-17H2,1H3,(H,19,20)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENIIVIRETXKSV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC#CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C#CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317249 | |

| Record name | Ximenynic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-58-4 | |

| Record name | Ximenynic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ximenynic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ximenynic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ximenynic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-octadec-11-en-9-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYMENYNIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA0Z48P13W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Natural Sources of Ximenynic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ximenynic acid, also known as santalbic acid, is a naturally occurring acetylenic fatty acid with the chemical structure (E)-octadec-11-en-9-ynoic acid. This compound has garnered significant interest in the pharmaceutical and cosmetic industries due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and analysis, and an exploration of its biosynthetic pathway.

Natural Sources and Quantitative Data

This compound is primarily found in the seed oils of plants belonging to the order Santalales, specifically within the families Santalaceae, Olacaceae, and Opiliaceae.[1][2] The concentration of this compound can vary significantly depending on the plant species and even the specific cultivar or growing conditions.

| Plant Family | Species | Common Name | This compound Content (% of total fatty acids) | Reference(s) |

| Santalaceae | Santalum album | Indian Sandalwood | Up to 84.91% | [3] |

| Santalum spicatum | Australian Sandalwood | ~34-35% | [2] | |

| Santalum acuminatum | Quandong | ~44% | [2] | |

| Exocarpos cupressiformis | Native Cherry | High levels | [4] | |

| Olacaceae | Ximenia americana | Tallow Wood, Wild Plum | 5-15% | [5] |

| Opiliaceae | Various species | (Not specified) | Present in seed oils | [2] |

Experimental Protocols

Extraction of this compound-Rich Oil

Supercritical fluid extraction using carbon dioxide is a green and efficient method for obtaining high-quality seed oils, as it avoids the use of harsh organic solvents and high temperatures that can degrade the desired compounds.[1][6]

Protocol:

-

Sample Preparation: Grind the sandalwood seeds to a fine powder (e.g., 60 µm particle size) to increase the surface area for extraction.[1]

-

Extraction Parameters:

-

Procedure: a. Load the powdered seed material into the extractor vessel of a supercritical fluid extraction unit. b. Pump liquid CO₂ into the system and bring it to the supercritical state by adjusting the temperature and pressure to the specified parameters. c. Allow the supercritical CO₂ to pass through the packed bed of seed powder, dissolving the oil. d. Transfer the CO₂-oil mixture to a separator vessel. e. Reduce the pressure in the separator to cause the CO₂ to return to its gaseous state, leaving the extracted oil to be collected.

Soxhlet extraction is a classical and robust method for extracting lipids from solid materials.

Protocol:

-

Sample Preparation: Dry and crush the Ximenia americana seeds into a coarse powder.

-

Apparatus Setup:

-

Assemble a Soxhlet extractor with a round-bottom flask, a thimble, and a condenser.

-

-

Extraction: a. Place the powdered seeds into a cellulose thimble and insert it into the Soxhlet extractor. b. Fill the round-bottom flask with a suitable solvent, such as petroleum ether or n-hexane.[7][8] c. Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the seed powder. d. Once the solvent reaches the top of the siphon arm, it will carry the extracted oil back into the round-bottom flask. e. Allow this cycle to repeat for a sufficient duration (e.g., 4-16 hours) to ensure complete extraction.[8][9]

-

Solvent Removal: After extraction, remove the solvent from the oil using a rotary evaporator.

Purification of this compound by Low-Temperature Crystallization

This method is effective for purifying fatty acids based on their differential solubility at low temperatures.[2]

Protocol:

-

Dissolution: Dissolve the extracted seed oil in a suitable solvent (e.g., acetone, hexane) with gentle heating.[10][11]

-

Cooling and Crystallization: Slowly cool the solution to a low temperature (e.g., -20°C to -25°C) to induce the crystallization of saturated and less unsaturated fatty acids, leaving the more unsaturated this compound in the solution.[11]

-

Filtration: Filter the cold solution to remove the crystallized fatty acids.

-

Solvent Evaporation: Evaporate the solvent from the filtrate to obtain a concentrated fraction of this compound.

-

Recrystallization (Optional): For higher purity, the process can be repeated by re-dissolving the this compound-enriched fraction in a minimal amount of hot solvent and allowing it to cool and crystallize.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method can be used for the accurate quantification of this compound.[12][13]

Protocol:

-

Sample Preparation: a. Prepare a stock solution of the this compound-containing oil sample in a suitable solvent (e.g., acetonitrile). b. Prepare a series of standard solutions of pure this compound of known concentrations to generate a calibration curve.

-

HPLC Conditions:

-

Analysis: a. Inject the standard solutions and the sample solution into the HPLC system. b. Identify the this compound peak in the chromatograms based on its retention time compared to the standard. c. Construct a calibration curve by plotting the peak area of the standards against their concentrations. d. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from oleic acid, a common C18 monounsaturated fatty acid in plants.[2] The key enzymatic steps involve desaturation and the formation of a triple bond. While the complete pathway is still under investigation, a plausible route involves the conversion of stearolic acid, which is derived from oleic acid.

A key enzyme in this pathway is a divergent form of a Δ12 fatty acid desaturase (FAD2).[4][15] In the Santalaceae family, specific FAD2-like enzymes have been identified that catalyze the introduction of a trans-Δ11 double bond into stearolic acid to form this compound.[15]

Experimental Workflow Overview

The overall process from raw plant material to purified and quantified this compound can be summarized in the following workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sandalwood Essential Oil Supercritical CO2 Extraction - Buy Product on Careddi Supercritical [careddisupercritical.com]

- 7. academicjournals.org [academicjournals.org]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. science.uct.ac.za [science.uct.ac.za]

- 11. iscientific.org [iscientific.org]

- 12. wjarr.com [wjarr.com]

- 13. researchgate.net [researchgate.net]

- 14. Development and validation of HPLC method for this compound in semisolid dosage formulation [wjarr.com]

- 15. Diversity of Δ12 fatty acid desaturases in santalaceae and their role in production of seed oil acetylenic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Ximenynic Acid: A Comprehensive Technical Guide on its Discovery, Historical Background, and Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ximenynic acid, also known as santalbic acid, is a naturally occurring acetylenic fatty acid with significant therapeutic potential, particularly in the realm of anti-inflammatory applications. First identified in the 1930s, this unique lipid has been the subject of growing interest for its role in modulating key inflammatory pathways. This technical guide provides an in-depth exploration of the discovery and historical background of this compound, alongside a detailed examination of its mechanism of action as an inhibitor of the arachidonic acid cascade. This document summarizes key quantitative data, outlines experimental protocols for its isolation and activity assessment, and visualizes the relevant signaling pathways to support further research and drug development efforts.

Discovery and Historical Background

The journey of this compound's discovery spans several decades and involves key findings in the field of lipid chemistry.

Initial Discovery and Naming:

The first report of what would later be identified as this compound dates back to 1938. Indian chemists M. K. Madhuranath and B. L. Manjunath, while studying the seed oil of the Indian sandalwood tree (Santalum album), isolated a novel fatty acid they named "santalbic acid"[1]. The initial characterization indicated it was an unsaturated 18-carbon fatty acid.

Parallel to this, in 1937, S. V. Puntambekar and S. Krishna isolated a different, very long-chain saturated fatty acid from the seed oil of Ximenia americana, which they named "ximenic acid"[2]. It is important to distinguish between ximenic acid and this compound, as they are distinct molecules.

The connection between "santalbic acid" and the name "this compound" was solidified later. The name "this compound" itself originates from the genus Ximenia, as this acetylenic fatty acid is also found in the seed oils of plants belonging to this genus[1].

Structure Elucidation:

The definitive chemical structure of santalbic acid was elucidated in 1954 by F. D. Gunstone and W. C. Russell[1][2][3]. Through detailed chemical analysis, they established that santalbic acid is trans-11-octadecen-9-ynoic acid. Their work also confirmed that santalbic acid and this compound were, in fact, the same compound[3].

Natural Occurrence:

This compound is primarily found in the seed oils of plants belonging to the order Santalales, particularly within the families Santalaceae, Olacaceae, and Opiliaceae. The concentration of this compound in these oils can be substantial, in some cases comprising a significant portion of the total fatty acid content.

Table 1: Plant Sources of this compound

| Plant Family | Genus | Species | Common Name |

| Santalaceae | Santalum | album, spicatum | Sandalwood |

| Olacaceae | Ximenia | americana | Tallow wood, Wild plum |

| Opiliaceae | Opilia | (various) |

Traditional Uses of Plant Sources:

Plants rich in this compound, such as Ximenia americana, have a history of use in traditional medicine. Various parts of these plants have been used to treat ailments like skin infections, wounds, and inflammatory conditions, hinting at the bioactive properties of their constituents[1].

Experimental Protocols

This section details the methodologies for the isolation of this compound and the assessment of its anti-inflammatory activity.

Isolation of this compound from Sandalwood Seeds

The following protocol is a generalized modern method for the extraction and purification of this compound from sandalwood (Santalum album) seeds.

Objective: To isolate high-purity this compound from sandalwood seed oil.

Materials:

-

Sandalwood seeds

-

n-Hexane

-

Methanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Urea

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., hexane:ethyl acetate mixtures)

Procedure:

-

Oil Extraction:

-

Grind sandalwood seeds to a fine powder.

-

Extract the oil using a Soxhlet apparatus with n-hexane as the solvent for 6-8 hours.

-

Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude seed oil.

-

-

Saponification:

-

Dissolve the crude oil in a methanolic solution of potassium hydroxide (e.g., 2 M).

-

Reflux the mixture for 1-2 hours to hydrolyze the triglycerides into free fatty acids and glycerol.

-

After cooling, acidify the mixture with hydrochloric acid (e.g., 6 M) to a pH of ~1-2 to protonate the fatty acid salts.

-

-

Fatty Acid Extraction:

-

Extract the free fatty acids from the acidified mixture using n-hexane.

-

Wash the hexane extract with distilled water to remove impurities.

-

Dry the hexane layer over anhydrous sodium sulfate and evaporate the solvent to yield the total fatty acid mixture.

-

-

Urea Adduct Formation (for enrichment):

-

Dissolve the fatty acid mixture in hot methanol.

-

Add a saturated solution of urea in hot methanol.

-

Allow the mixture to cool slowly to room temperature and then chill at 4°C overnight. Saturated fatty acids and oleic acid will form crystalline urea adducts, leaving the more unsaturated and uniquely structured this compound in the methanolic solution.

-

Filter the mixture to remove the urea adducts.

-

Recover the non-adducted fatty acids from the filtrate by adding water and extracting with n-hexane.

-

-

Chromatographic Purification:

-

Further purify the enriched this compound fraction by silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing pure this compound and evaporate the solvent.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Fatty acids. Part III. The constitution and properties of santalbic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. PlantFAdb: Fatty acids. Part III. The constitution and properties of santalbic acid. Fatty acids. Part III. The constitution and properties of santalbic acid Gunstone, F. D.; Russell, W. C. Journal of the Chemical Society (Resumed) (1955) 3782-3787 [fatplants.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ximenynic Acid

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, a naturally occurring acetylenic fatty acid. The information presented herein is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and cosmetics.

Chemical Structure and Nomenclature

This compound, also known as Santalbic acid, is a long-chain unsaturated fatty acid.[1][2] Its chemical formula is C₁₈H₃₀O₂ and it has a molar mass of approximately 278.43 g/mol .[1][2] The structure consists of an 18-carbon chain containing a carboxyl group (-COOH) at one end, a triple bond, and a double bond.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (11E)-Octadec-11-en-9-ynoic acid .[1][2] This name precisely describes the key structural features:

-

Octadec- : Indicates an 18-carbon chain.

-

-11-en- : Specifies a double bond between carbon atoms 11 and 12.

-

-9-ynoic acid : Denotes a triple bond between carbon atoms 9 and 10 and a carboxylic acid at the C1 position.

-

(11E)- : Refers to the stereochemistry of the double bond, indicating an entgegen (opposite) configuration, which is commonly known as a trans configuration.

A cis isomer of this compound has also been identified in some samples, though in much smaller quantities (<1%).[3]

Chemical Structure Visualization

The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups and the stereochemistry of the double bond.

Caption: Chemical structure of (11E)-Octadec-11-en-9-ynoic acid (this compound).

Stereochemistry

The stereochemistry of this compound is defined by the arrangement of substituents around the carbon-carbon double bond at position 11. The designation (E) indicates that the higher priority groups on each carbon of the double bond are on opposite sides.

According to the Cahn-Ingold-Prelog (CIP) priority rules:

-

At carbon 11, the C10 atom (part of the alkyne) has a higher priority than the hydrogen atom.

-

At carbon 12, the C13 atom (part of the alkyl chain) has a higher priority than the hydrogen atom.

Since the C10 and C13 groups are on opposite sides of the double bond, the configuration is assigned as E (trans).[4][5][6] This geometric isomerism significantly influences the molecule's shape and its biological activity.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₀O₂ | [1][2] |

| Molar Mass | 278.43 g/mol | [1][2] |

| IUPAC Name | (11E)-Octadec-11-en-9-ynoic acid | [1][2] |

| CAS Number | 557-58-4 | [2] |

| Melting Point | 38.25 °C | [7] |

| Appearance | Crystalline material | [7] |

Spectroscopic data are crucial for the identification and characterization of this compound.[7][8] While specific spectral data points are dispersed across various sources, the techniques used for its characterization are consistently reported.

| Spectroscopic Technique | Application | Reference(s) |

| NMR Spectroscopy (¹H and ¹³C) | Used to confirm the identity of trans-ximenynic acid and to distinguish between cis and trans isomers.[8][9] | [8][9] |

| Infrared (IR) Spectroscopy | Characterizes the functional groups present, such as the carboxylic acid, double bond, and triple bond.[7][8] | [7][8] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, often used in conjunction with Gas Chromatography (GC/MS).[8][9] | [8][9] |

| UV-Visible Spectroscopy | Used in the structural characterization of this compound.[7] | [7] |

Experimental Protocols

Isolation from Natural Sources

This compound is predominantly found in the seed oils of plants belonging to the Santalaceae, Olacaceae, and Opiliaceae families.[7][8] A common source for its extraction is the seeds of Santalum album (Sandalwood).[7]

Protocol for n-Hexane Extraction from Santalum album Seeds:

-

Sample Preparation: The seeds of Santalum album L. are collected, dried, and powdered.

-

Extraction: The powdered seed material is subjected to extraction with n-hexane. This can be performed using a Soxhlet apparatus for a specified duration to ensure exhaustive extraction of the oil.

-

Solvent Removal: The resulting extract, rich in seed oil, is filtered to remove solid plant material. The n-hexane is then removed from the filtrate, typically using a rotary evaporator under reduced pressure, to yield the crude seed oil.

-

Purification: The crude oil can be further purified to isolate this compound. Common methods include recrystallization and chromatography.[8] For instance, the oil can be partially hydrolyzed using a lipase, followed by physical separation techniques to enrich the fraction containing this compound.[10]

Characterization and Analysis

Protocol for High-Performance Thin-Layer Chromatography (HPTLC) Analysis:

This method is used for the quantification of this compound in extracts.[7]

-

Standard and Sample Preparation: A standard stock solution of this compound is prepared by dissolving a known amount (e.g., 30 mg) in a suitable solvent like methanol to a final volume of 100 mL. Test solutions from the extracted oil are prepared similarly.[7]

-

Chromatography:

-

Stationary Phase: HPTLC plates pre-coated with silica gel.

-

Mobile Phase: A mixture of solvents such as toluene, chloroform, methanol, and formic acid is optimized to achieve good separation.

-

Application: A specific volume (e.g., 5 µL) of the standard and test solutions are applied as bands onto the HPTLC plate using an automated applicator.[7]

-

-

Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.

-

Detection and Quantification: After development, the plate is dried, and derivatization may be performed if necessary. The plate is then scanned with a densitometer at a specific wavelength (e.g., 550 nm) to detect and quantify the separated compounds.[7] The amount of this compound in the sample is determined by comparing the peak area of the sample to that of the standard.

Chemical Synthesis

Chemical synthesis provides an alternative route to obtain this compound. One reported method involves using readily available precursors.[11]

Conceptual Synthesis Workflow:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H30O2 | CID 5312688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Separation and identification of this compound isomers in the seed oil ofSantalum spicatum R.Br. as their 4,4-dimethyloxazoline derivatives | Semantic Scholar [semanticscholar.org]

- 4. Khan Academy [khanacademy.org]

- 5. E–Z notation - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound in Santalum obtusifolium seed oil | Zendy [zendy.io]

- 10. EP1402787A1 - this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

The Biosynthesis of Ximenynic Acid in Santalales: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ximenynic acid, a unique acetylenic fatty acid found predominantly in the plant order Santalales, has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, focusing on the key enzymatic steps and the genetic machinery involved. Drawing from current scientific literature, this document outlines the proposed metabolic route, presents quantitative data on fatty acid composition, details relevant experimental protocols, and provides visual representations of the core biological processes to facilitate a comprehensive understanding for research and development purposes.

Introduction

This compound (trans-11-octadecen-9-ynoic acid) is a non-common fatty acid characterized by the presence of a conjugated enyne system (a double bond and a triple bond). It is primarily found in the seed and root tissues of plants belonging to the Santalaceae family, such as sandalwood (Santalum album) and sweet quandong (Santalum acuminatum).[1][2] The unique chemical structure of this compound underpins its various reported biological activities, making its biosynthesis a subject of considerable scientific inquiry. Understanding this pathway is crucial for potential biotechnological production and for the development of novel therapeutics.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a specialized branch of fatty acid metabolism that diverges from the conventional pathways for saturated and unsaturated fatty acid synthesis. The currently accepted model posits a two-step conversion from the common monounsaturated fatty acid, oleic acid.

Step 1: Acetylenation of Oleic Acid to Stearolic Acid

The initial proposed step involves the formation of an acetylenic (triple) bond in the oleic acid backbone to produce stearolic acid (9-octadecynoic acid). This conversion is catalyzed by a specialized fatty acid acetylenase. While the specific acetylenase in Santalales has not been fully characterized, it is a critical enzymatic function for initiating the pathway.

Step 2: Desaturation of Stearolic Acid to this compound

The key and most well-characterized step is the desaturation of stearolic acid to form this compound. This reaction is catalyzed by a divergent and multifunctional Δ12 fatty acid desaturase (FAD) enzyme.[1][3] Specifically, a FAD2-like enzyme isolated from Santalum acuminatum, designated SaFAD2 , has been demonstrated to catalyze the trans-Δ11 desaturation of stearolic acid.[4][5] This enzymatic activity is unusual, as canonical FAD2 enzymes typically introduce a cis-Δ12 double bond in oleic acid to produce linoleic acid.[6]

The promiscuity of FAD enzymes in Santalaceae is a notable feature of this pathway. For instance, SaFAD2 also exhibits Δ15 desaturase activity on linoleic acid, an activity usually associated with FAD3 enzymes.[4][5]

Below is a diagram illustrating the proposed biosynthetic pathway.

Caption: Proposed pathway for this compound biosynthesis.

Quantitative Data: Fatty Acid Composition in Santalales

The seed oils of various Santalum species are rich sources of this compound. The relative abundance of this and other fatty acids varies between species. The following table summarizes the fatty acid composition of several Santalum species.

| Species | Oleic Acid (%) | This compound (%) | Linoleic Acid (%) | Stearolic Acid (%) | Reference |

| Santalum acuminatum | 2.0 | 35.0 | 2.0 | 5.0 | [3] |

| Santalum insulare | 7-28 | 64-86 | - | 0.7-3.0 | [7] |

| Santalum album | ~52 | ~35 | - | - | [8] |

| Santalum spicatum | 50-53 | 28-36 | - | <1 | [9] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Fatty Acid Desaturase Genes

Objective: To isolate the genes encoding the enzymes responsible for this compound synthesis.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from developing seeds of a Santalales species (e.g., Santalum acuminatum) using a suitable plant RNA extraction kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Degenerate PCR: Degenerate primers are designed based on conserved regions of known microsomal Δ12 fatty acid desaturase (FAD) genes from other plant species. These primers are used to amplify a fragment of the target FAD gene from the cDNA.

-

RACE (Rapid Amplification of cDNA Ends): The full-length cDNA sequence of the FAD gene is obtained using 5' and 3' RACE protocols with gene-specific primers designed from the sequence of the PCR fragment.

-

Cloning and Sequencing: The full-length cDNA is cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced to confirm the gene identity.

Heterologous Expression of FAD Genes in Yeast

Objective: To functionally characterize the enzymatic activity of the cloned FAD genes.

Methodology:

-

Yeast Expression Vector Construction: The full-length open reading frame of the FAD gene is subcloned into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: The expression vector is transformed into a suitable strain of Saccharomyces cerevisiae.

-

Yeast Culture and Induction: Transformed yeast cells are grown in a selective medium. Gene expression is induced by adding galactose to the medium.

-

Substrate Feeding: The yeast culture is supplemented with potential fatty acid substrates, such as oleic acid or stearolic acid, to test for enzymatic conversion.

-

Fatty Acid Analysis: After a period of incubation, the yeast cells are harvested, and total fatty acids are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the fatty acid composition of biological samples.

Methodology:

-

Lipid Extraction: Total lipids are extracted from the sample (e.g., yeast cells, plant seeds) using a solvent mixture such as chloroform:methanol (2:1, v/v).

-

Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to their corresponding fatty acid methyl esters (FAMEs) by incubation with a reagent such as 0.2 M trimethylsulfonium hydroxide (TMSH) in methanol.

-

GC-MS Analysis: The FAMEs are separated and identified using a gas chromatograph coupled to a mass spectrometer.

-

GC Column: A suitable capillary column (e.g., BPX70) is used for separation.

-

Temperature Program: A temperature gradient is used to elute the FAMEs based on their boiling points.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are compared to a library of known FAMEs for identification.

-

Quantification: The relative abundance of each fatty acid is determined by integrating the peak area from the chromatogram.

-

Below is a diagram representing a typical experimental workflow.

Caption: Workflow for FAD gene identification and characterization.

Conclusion and Future Directions

The biosynthesis of this compound in Santalales is a remarkable example of metabolic diversification in plants. The key to this pathway lies in the evolution of multifunctional fatty acid desaturases with novel substrate specificities. While the direct desaturation of stearolic acid by a FAD2-like enzyme is the most supported model, further research is needed to fully characterize the acetylenase responsible for the initial step and to explore the regulatory mechanisms governing the expression of these unique enzymes. A deeper understanding of this pathway will not only advance our knowledge of plant lipid metabolism but also open up new avenues for the sustainable production of this valuable fatty acid for pharmaceutical and industrial applications.

References

- 1. Diversity of Δ12 fatty acid desaturases in santalaceae and their role in production of seed oil acetylenic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The FAD2 Gene in Plants: Occurrence, Regulation, and Role - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. foreverest.net [foreverest.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of Pure Ximenynic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ximenynic acid, also known as Santalbic acid, is a naturally occurring long-chain acetylenic fatty acid. Its chemical structure, (11E)-Octadec-11-en-9-ynoic acid, features a unique conjugated enyne system—a double bond in conjugation with a triple bond—which is responsible for its distinct chemical reactivity and biological activity.[1][2][3] Predominantly found in the seed oils of plants belonging to the Santalaceae, Olacaceae, and Opiliaceae families, this compound is particularly abundant in Sandalwood (Santalum album) and species of Ximenia.[2][4] This technical guide provides a comprehensive overview of the physical and chemical properties of pure this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities, with a focus on its anti-inflammatory mechanisms.

Physical and Chemical Properties

Pure this compound is a white to off-white crystalline powder at room temperature.[4] The key physical and chemical properties are summarized in the table below, providing a consolidated resource for researchers.

| Property | Value | Citations |

| IUPAC Name | (11E)-Octadec-11-en-9-ynoic acid | [2][3] |

| Synonyms | Santalbic acid, (E)-Octadec-11-en-9-ynoic acid, Ximeninic acid | [3] |

| CAS Number | 557-58-4 | [2][3] |

| Molecular Formula | C₁₈H₃₀O₂ | [2][3] |

| Molecular Weight | 278.43 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 38.25 - 41 °C | [4] |

| Boiling Point | 416.8 °C at 760 mmHg (estimated) | - |

| Density | ~0.936 g/cm³ | - |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, and n-hexane. | [4][5][6] |

| Stability | Sensitive to oxidation due to the presence of double and triple bonds. Store in a cool, dry, and well-ventilated place. | - |

Spectral Data for Structural Elucidation

The unique enyne structure of this compound gives rise to characteristic spectral fingerprints. While detailed spectra of the pure acid are found within specialized literature, this section describes the key expected features for its identification. The analysis is often performed on its methyl ester derivative, methyl ximenynate, for improved volatility in GC-MS.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the trans double bond, protons adjacent to the triple bond, the terminal methyl group, multiple methylene (-CH₂-) groups of the aliphatic chain, and the protons alpha to the carboxylic acid group.

-

¹³C-NMR : The carbon NMR spectrum provides key signals for the carboxylic carbon, the four sp-hybridized carbons of the alkyne and alkene groups, and the distinct signals for the carbons in the long aliphatic chain.[7][8][9]

-

-

Infrared (IR) Spectroscopy :

-

A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group.[10]

-

A sharp, strong peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.[11][12]

-

A weak absorption around 2200-2260 cm⁻¹ is characteristic of the C≡C triple bond stretching.[13]

-

A peak around 960-970 cm⁻¹ is indicative of the out-of-plane C-H bend of the trans-disubstituted double bond.[11]

-

-

Mass Spectrometry (MS) :

-

Electron Impact (EI) mass spectrometry of the fatty acid or its methyl ester would show a molecular ion peak [M]⁺.

-

The fragmentation pattern for long-chain fatty acids typically includes a series of peaks separated by 14 mass units (-CH₂- groups).[14][15] Key fragments would arise from cleavage adjacent to the carbonyl group and fragmentation around the unsaturated enyne system.[14][16]

-

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and in-vitro analysis of this compound, compiled from established research practices.

Isolation and Purification Workflow

The following workflow outlines the extraction and purification of this compound from Sandalwood (Santalum album) seeds.

Protocol 1: n-Hexane Extraction of Oil from Santalum album Seeds [4][5]

-

Sample Preparation: Dry Santalum album seeds at 40-50°C to a moisture content below 10%. Grind the dried seeds into a fine powder (20-40 mesh).

-

Soxhlet Extraction: Place approximately 100 g of the powdered seeds into a cellulose thimble and load it into a Soxhlet extractor.

-

Solvent Addition: Fill a 500 mL round-bottom flask with approximately 300 mL of n-hexane and add a few boiling chips.

-

Extraction Process: Assemble the Soxhlet apparatus and heat the flask using a heating mantle to maintain a steady reflux. Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear.

-

Solvent Recovery: After extraction, allow the apparatus to cool. Recover the n-hexane using a rotary evaporator under reduced pressure to yield the crude sandalwood seed oil.

Protocol 2: Low-Temperature Recrystallization for Purification [17][18][19]

-

Dissolution: Gently warm a suitable solvent mixture (e.g., acetone or a hexane/acetone mixture). Dissolve the crude fatty acid mixture obtained from saponification and acidification in the minimum amount of the hot solvent to create a saturated solution.

-

Cooling and Crystallization: Slowly cool the solution to room temperature to allow for the initial formation of crystals.

-

Low-Temperature Incubation: Place the flask in a -20°C freezer and leave it undisturbed for 12-24 hours to maximize the crystallization of this compound, as saturated fatty acids tend to remain in the solution.

-

Crystal Collection: Pre-cool the filtration apparatus. Quickly filter the cold mixture through a Büchner funnel under vacuum to collect the crystallized this compound.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity can be assessed by measuring the melting point and through chromatographic techniques like HPLC or GC-MS.

In-Vitro Anti-Inflammatory Assays

Protocol 3: Lipoxygenase (LOX) Inhibition Assay [20][21][22] This assay measures the ability of a compound to inhibit the lipoxygenase enzyme, which is involved in the synthesis of inflammatory leukotrienes.

-

Reagent Preparation:

-

Buffer: 0.2 M Borate buffer (pH 9.0).

-

Enzyme Solution: Prepare a solution of soybean lipoxygenase (Type I-B) in the borate buffer to a final concentration of ~200 U/mL.

-

Substrate Solution: Prepare a 250 µM solution of linoleic acid in borate buffer.

-

Test Compound: Prepare stock solutions of pure this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 150 µL of borate buffer.

-

Add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of the solvent.

-

Add 10 µL of the enzyme solution to each well and incubate for 5 minutes at 25°C.

-

Initiate the reaction by adding 20 µL of the linoleic acid substrate solution.

-

-

Measurement: Immediately measure the increase in absorbance at 234 nm for 3-5 minutes using a microplate reader. The absorbance increase is due to the formation of conjugated dienes in the product.

-

Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100

Protocol 4: Albumin Denaturation Inhibition Assay [23][24][25] This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

-

Reagent Preparation:

-

BSA Solution: Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

-

Test Compound: Prepare stock solutions of this compound in a suitable solvent and create serial dilutions.

-

Standard: Prepare solutions of a standard anti-inflammatory drug like Diclofenac sodium.

-

-

Assay Procedure:

-

In a test tube, mix 1.8 mL of the 1% BSA solution with 0.2 mL of the test compound solution at various concentrations.

-

For the control, mix 1.8 mL of BSA solution with 0.2 mL of the corresponding solvent.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 57°C for 10 minutes.

-

-

Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100

Biological Activity and Signaling Pathways

This compound is recognized for its potent anti-inflammatory properties. This activity is primarily attributed to its ability to inhibit key enzymes in the arachidonic acid metabolism pathway, namely cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Inhibition of the Cyclooxygenase (COX) Pathway

The COX pathway converts arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. This compound acts as an inhibitor in this pathway.

Inhibition of the Lipoxygenase (LOX) Pathway

The LOX pathway metabolizes arachidonic acid into leukotrienes (LTs), which are potent chemoattractants and mediators of allergic and inflammatory responses, particularly in asthma. This compound also demonstrates inhibitory effects on this pathway.

By inhibiting both the COX and LOX pathways, this compound effectively reduces the production of a broad spectrum of inflammatory mediators, making it a compound of significant interest for the development of novel anti-inflammatory drugs and advanced cosmeceuticals.

Conclusion

This compound stands out as a unique natural fatty acid with well-defined physical and chemical properties and significant biological potential. Its distinctive enyne structure is key to both its characterization and its function as a dual inhibitor of the COX and LOX inflammatory pathways. The protocols and data presented in this guide offer a foundational resource for researchers aiming to isolate, analyze, and further investigate the therapeutic applications of this promising molecule. Further research into its specific interactions with enzyme active sites and its in-vivo efficacy will be crucial for its translation into clinical and commercial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C18H30O2 | CID 5312688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. phytojournal.com [phytojournal.com]

- 6. alliancechemical.com [alliancechemical.com]

- 7. bch.ro [bch.ro]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. magritek.com [magritek.com]

- 10. mdpi.com [mdpi.com]

- 11. sciepub.com [sciepub.com]

- 12. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]

- 13. instanano.com [instanano.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. sinh.cas.cn [sinh.cas.cn]

- 16. researchgate.net [researchgate.net]

- 17. US3755389A - Method of separating fatty acids - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 20. Determination of 15-lipoxygenase inhibitory assay [bio-protocol.org]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. sphinxsai.com [sphinxsai.com]

- 23. 4.8.1. BSA Denaturation InhibitionAssay [bio-protocol.org]

- 24. In Vitro Egg Albumin Denaturation Inhibition Assay [bio-protocol.org]

- 25. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of the Biological Activities of Ximenynic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ximenynic acid, a unique acetylenic fatty acid found in the seed oils of plants from the Santalales order, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth review of the known biological functions of this compound, with a focus on its anti-inflammatory, anticancer, and anti-aging properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Core Biological Activities of this compound

This compound exhibits a range of pharmacological effects, primarily attributed to its unique chemical structure featuring a conjugated enyne system. The principal biological activities identified through in vitro and in vivo studies include anti-inflammatory, anticancer, and anti-aging effects.[1]

Anti-inflammatory Activity

This compound's anti-inflammatory properties are a cornerstone of its therapeutic potential.[2] A key mechanism underlying this activity is the selective inhibition of cyclooxygenase-1 (COX-1), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[3][4] Unlike many non-steroidal anti-inflammatory drugs (NSAIDs), this compound does not appear to significantly inhibit the COX-2 isoform at similar concentrations.[3][4] This selective inhibition of COX-1 suggests a potentially distinct mechanism of action and therapeutic profile.[3][4]

Anticancer Activity

This compound has demonstrated notable anticancer activity, particularly against hepatocellular carcinoma. Studies on the HepG2 human hepatoma cell line have revealed several mechanisms through which this compound exerts its anti-proliferative and pro-apoptotic effects.[3][4]

Key anticancer mechanisms include:

-

Induction of Apoptosis: this compound promotes programmed cell death in cancer cells. This is evidenced by the suppression of the anti-apoptotic protein Sirtuin 1 (SIRT1).[3][4]

-

Cell Cycle Arrest: The compound effectively halts the cell cycle at the G1/S phase transition, preventing cancer cell proliferation.[3][4] This is achieved by inhibiting the expression of key cell cycle-associated proteins and genes, including General Control of Amino Acid Synthesis Yeast Homolog Like 2 (GCN5L2), cyclin D3, and cyclin E1.[3][4]

-

Inhibition of Angiogenesis: this compound has been shown to suppress the expression of genes associated with the formation of new blood vessels, such as vascular endothelial growth factor (VEGF)-B and VEGF-C, which are crucial for tumor growth and metastasis.[3][4]

-

COX-1 Inhibition: Similar to its anti-inflammatory action, the inhibition of COX-1 also contributes to the anticancer effects of this compound in HepG2 cells.[3][4]

Anti-aging and Dermatological Effects

This compound is utilized in the cosmetics industry for its potential anti-aging and skin health benefits.[5] It is reported to improve skin elasticity and firmness and is used in anti-aging creams and serums.[5] One of the proposed mechanisms for its anti-aging potential is the inhibition of collagenase, an enzyme that breaks down collagen and contributes to the visible signs of aging. Additionally, this compound is known to enhance skin microcirculation, which can improve skin tone and vitality.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound. It is important to note that specific IC50 values for enzyme inhibition by purified this compound are not widely reported in the currently available literature.

Table 1: Anticancer Activity of this compound in HepG2 Cells

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cell Proliferation | HepG2 | 50 µM, 100 µM | Significant inhibition in a dose-dependent manner | [3] |

| Cell Cycle Arrest | HepG2 | 50 µM, 150 µM | Significant increase in the percentage of cells in the G0/G1 phase after 24h and 36h of treatment | [3] |

| Gene Expression (mRNA) | HepG2 | 50 µM, 150 µM | Significant decrease in cyclin D3 and cyclin E1 mRNA levels after 36h of treatment | [3] |

| Protein Expression | HepG2 | - | Inhibition of GCN5L2 protein expression | [3] |

| Protein Expression | HepG2 | - | Suppression of SIRT1 protein expression | [3][4] |

| Gene Expression (mRNA) | HepG2 | - | Significant inhibition of COX-1 mRNA and protein expression | [3][4] |

| Angiogenesis-related Gene Expression (mRNA) | HepG2 | - | Suppression of VEGF-B and VEGF-C expression | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review.

Cell Culture and Treatment

-

Cell Line: Human hepatoma HepG2 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations (e.g., 0-150 µM) for the specified duration (e.g., 24, 36, or 72 hours). A vehicle control (medium with the solvent) is run in parallel.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

Protocol:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 72 hours).

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.[6]

-

Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)

-

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat HepG2 cells with this compound for the desired duration.

-

Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. The fluorescence of FITC and PI is measured to quantify the different cell populations.[1][5]

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content within each cell. This enables the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol:

-

Treat HepG2 cells with this compound for the specified time (e.g., 24 or 36 hours).[3]

-

Harvest the cells and wash with cold PBS.

-

Fix the cells in 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined from the DNA content histogram.[5][7][8][9]

-

Enzyme Inhibition Assays (General Protocols)

-

Principle: The activity of COX-1 is measured by detecting the production of its enzymatic products, such as prostaglandin E2 (PGE2), from the substrate arachidonic acid. The inhibitory effect of this compound is determined by the reduction in product formation.

-

General Protocol:

-

A reaction mixture is prepared containing Tris-HCl buffer, hematin, and L-epinephrine.

-

Purified ovine or human COX-1 enzyme is added to the mixture.

-

This compound (at various concentrations) or a vehicle control is added and pre-incubated with the enzyme.

-

The reaction is initiated by the addition of arachidonic acid.

-

After a specific incubation time at 37°C, the reaction is stopped.

-

The amount of PGE2 produced is quantified using a specific method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The percentage of inhibition is calculated by comparing the amount of product formed in the presence of this compound to the control.[10]

-

-

Principle: This assay measures the activity of 5-LOX by quantifying the formation of its products, such as leukotrienes, from arachidonic acid.

-

General Protocol:

-

A reaction mixture is prepared containing the 5-LOX enzyme in a suitable buffer.

-

This compound at various concentrations is pre-incubated with the enzyme.

-

The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

The formation of the product, often a hydroperoxy derivative, is monitored spectrophotometrically by the increase in absorbance at 234 nm.

-

The percentage of inhibition is calculated based on the reduction in the rate of product formation.[4]

-

-

Principle: This assay determines the ability of a compound to inhibit the activity of collagenase, which breaks down collagen. A synthetic peptide substrate that mimics the structure of collagen is often used.

-

General Protocol:

-

Collagenase from Clostridium histolyticum is dissolved in a buffer.

-

A synthetic substrate, such as N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA), is prepared.

-

This compound is incubated with the collagenase enzyme.

-

The substrate is added to start the reaction.

-

The cleavage of the substrate by collagenase leads to a decrease in absorbance, which is monitored over time using a spectrophotometer.

-

The percentage of inhibition is calculated by comparing the rate of substrate degradation in the presence of this compound to that of the control.

-

Signaling Pathways Modulated by this compound

The anticancer effects of this compound in HepG2 cells involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

This compound-Induced Apoptosis and Cell Cycle Arrest in HepG2 Cells

This compound triggers a cascade of events leading to apoptosis and cell cycle arrest in hepatocellular carcinoma cells. A key initiating step is the inhibition of COX-1. This, along with the downregulation of the anti-apoptotic protein SIRT1, contributes to the activation of the apoptotic pathway. Concurrently, this compound inhibits the expression of GCN5L2, which in turn leads to the decreased expression of cyclin D3 and cyclin E1, resulting in the arrest of the cell cycle at the G1/S transition.

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its selective inhibition of COX-1, coupled with its ability to induce apoptosis and cell cycle arrest in cancer cells, highlights its potential for development as both an anti-inflammatory and an anticancer agent. The anti-aging properties further broaden its applicability in dermatology and cosmetics. While the current body of research provides a strong foundation, further studies are warranted to elucidate the precise molecular targets and to establish a more comprehensive quantitative understanding of its enzymatic inhibition. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate future research and development efforts centered on this intriguing fatty acid.

References

- 1. mdpi.com [mdpi.com]

- 2. HepG2 Hepatocarcinoma Apoptosis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effect of this compound on cell cycle arrest and apoptosis and COX-1 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. In Vitro Assessment of Apoptotic and Cell Cycle Arrest Analysis on HepG2 Cells by Polyethylene Glycol–Coupled Selenium Nanocomposite Fabricated From Cassia fistula Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Ximenynic Acid: An In-depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ximenynic acid, a unique acetylenic fatty acid found predominantly in plants of the Santalales order, has garnered significant interest for its diverse biological activities.[1][2][3] In vitro and in vivo studies have suggested its potential as an anti-inflammatory, anti-cancer, and metabolic regulating agent.[4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in vitro, with a focus on its effects on inflammatory pathways, cancer cell proliferation, and fatty acid metabolism. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Mechanisms of Action: Data Summary

The in vitro effects of this compound have been investigated in various cell models, with the most detailed studies conducted in the human hepatoma cell line, HepG2. The following tables summarize the key quantitative findings from the available scientific literature.

Table 1: Anti-Proliferative and Pro-Apoptotic Effects in HepG2 Cells

| Parameter | Cell Line | This compound Concentration | Observation | Citation |

| Cell Viability | HepG2 | 50 µM | Significant inhibition of cell growth | [5] |

| 100 µM | Significant inhibition of cell growth | [5] | ||

| 150 µM | Dose-dependent inhibition of cell growth | [5] | ||

| Apoptosis | HepG2 | 50 µM and 150 µM | Promotion of apoptosis | [5] |

| Cell Cycle | HepG2 | 50 µM and 150 µM | G1/G0 phase arrest | [5] |

Table 2: Regulation of Gene and Protein Expression in HepG2 Cells

| Target Molecule | Effect of this compound | Concentration | Observation | Citation |

| Inflammation-Related | ||||

| Cyclooxygenase-1 (COX-1) mRNA | Inhibition of expression | 50 µM and 150 µM | Significant decrease in mRNA levels | [5] |

| Cyclooxygenase-1 (COX-1) Protein | Inhibition of expression | 50 µM and 150 µM | Significant decrease in protein levels | [5] |

| Cyclooxygenase-2 (COX-2) | No significant effect on expression | 50 µM and 150 µM | Expression not reduced | [5] |

| Apoptosis & Cell Cycle-Related | ||||

| Silent Information Regulator T1 (SIRT1) | Suppression of expression | 50 µM and 150 µM | Significant suppression | [1][6] |

| Cyclin D3 (CCND3) mRNA | Inhibition of expression | 50 µM and 150 µM | Inhibition of mRNA expression | [5] |

| Cyclin E1 (CCNE1) mRNA | Inhibition of expression | 50 µM and 150 µM | Inhibition of mRNA expression | [5] |

| GCN5L2 Protein | Inhibition of expression | 50 µM and 150 µM | Inhibition of protein expression | [5] |

| Angiogenesis-Related | ||||

| Vascular Endothelial Growth Factor (VEGF)-B | Suppression of expression | 50 µM and 150 µM | Suppression of gene expression | [5] |

| Vascular Endothelial Growth Factor (VEGF)-C | Suppression of expression | 50 µM and 150 µM | Suppression of gene expression | [5] |

| Fatty Acid Metabolism | ||||

| Fatty Acid Desaturase 2 (FADS2) Protein | Down-regulation of expression | 150 µM (72h) | Significant down-regulation | [7] |

Note: Direct enzymatic inhibition assays for COX-1, COX-2, and lipoxygenases with purified enzymes and corresponding IC50 values for this compound are not currently available in the reviewed literature. The primary anti-inflammatory mechanism observed in vitro is the inhibition of COX-1 gene expression.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general workflow for assessing its in vitro activities.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature or representative protocols for assessing the in vitro mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM).

-

Murine macrophage (RAW 264.7) cells are cultured in DMEM.

-

-

Culture Conditions:

-

Media is supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

This compound Preparation and Treatment:

-

A stock solution of this compound is prepared in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 0-150 µM).

-

Control cells are treated with the vehicle (e.g., DMSO) at the same final concentration as the highest this compound treatment group.

-

Cell Viability Assay (MTT Assay)

-

Objective: To determine the effect of this compound on cell proliferation and viability.

-

Methodology:

-

Seed HepG2 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 150 µM) for a specified duration (e.g., 72 hours).[5]

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Seed HepG2 cells in 6-well plates and treat with this compound (e.g., 50 and 150 µM) for the desired time.

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Gene Expression Analysis (RT-qPCR)

-

Objective: To measure the effect of this compound on the mRNA levels of target genes.

-

Methodology:

-

Treat HepG2 cells with this compound as described above.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using gene-specific primers for target genes (e.g., PTGS1 (COX-1), PTGS2 (COX-2), SIRT1, FADS2, SCD) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

-

Protein Expression Analysis (Western Blot)

-

Objective: To determine the effect of this compound on the protein levels of target molecules.

-

Methodology:

-

Treat HepG2 cells with this compound.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against the target proteins (e.g., COX-1, SIRT1, FADS2) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Assays

-

Objective: To determine the direct inhibitory effect of this compound on COX and LOX enzyme activity.

-

Methodology (General Protocol):

-

Utilize commercially available COX-1/COX-2 or 5-/12-/15-LOX inhibitor screening assay kits.

-

Prepare a reaction mixture containing the purified enzyme (e.g., ovine COX-1, human recombinant COX-2, or soybean 5-LOX), heme cofactor, and assay buffer.

-

Pre-incubate the enzyme mixture with various concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

-

Measure the production of the enzymatic product (e.g., prostaglandin H2 for COX, or hydroperoxyeicosatetraenoic acids for LOX) using a colorimetric or fluorometric method as per the kit instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assay (Luciferase Reporter Assay)

-

Objective: To assess the ability of this compound to activate PPARs.

-

Methodology (General Protocol):

-

Use a cell line (e.g., HEK293 or HepG2) stably or transiently co-transfected with an expression vector for the PPAR of interest (e.g., PPARα, PPARγ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

-

Treat the transfected cells with various concentrations of this compound and a known PPAR agonist as a positive control.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

An increase in luciferase activity indicates activation of the PPAR signaling pathway.

-

Calculate the fold activation relative to the vehicle control and determine the EC50 value.

-

Conclusion and Future Directions

The available in vitro data provides compelling evidence for the multifaceted mechanism of action of this compound. In the HepG2 cancer cell line, it demonstrates anti-proliferative and pro-apoptotic effects, which appear to be mediated through the suppression of SIRT1 and the inhibition of COX-1 gene expression, leading to cell cycle arrest. Furthermore, this compound influences fatty acid metabolism by downregulating the expression of key enzymes like FADS2.

While the anti-inflammatory properties of this compound are frequently cited, direct evidence of its inhibitory effects on the enzymatic activity of cyclooxygenases and lipoxygenases is currently lacking in the public domain. Similarly, its potential to directly activate PPARs remains to be experimentally confirmed.

Future research should focus on:

-

Conducting direct enzyme inhibition assays with purified COX and LOX isoforms to determine the IC50 values of this compound.

-

Investigating the effect of this compound on cytokine production (e.g., TNF-α, IL-6) in immune cells to quantify its anti-inflammatory potency.

-

Performing PPAR activation assays to elucidate whether this compound is a direct ligand for any of the PPAR isoforms.

-

Expanding the in vitro studies to a broader range of cancer cell lines and primary cells to better understand the context-dependency of its effects.

A more complete understanding of these molecular mechanisms will be crucial for the rational design of future preclinical and clinical studies to fully exploit the therapeutic potential of this compound.

References

- 1. Effect of this compound on cell cycle arrest and apoptosis and COX-1 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the In Vivo Pharmacological Effects of Ximenynic Acid

Executive Summary: Ximenynic acid, a unique acetylenic fatty acid found predominantly in the seed oils of plants from the Santalales order, has garnered significant attention for its diverse pharmacological activities. In vivo and in vitro studies have demonstrated its potential as a therapeutic agent, particularly in modulating lipid metabolism, exerting anti-inflammatory effects, and improving skin health. This technical guide provides a comprehensive overview of the in vivo pharmacological effects of this compound, detailing the experimental protocols used in key studies, presenting quantitative data in structured tables, and visualizing the underlying molecular pathways. The evidence suggests that this compound primarily acts by regulating the expression of key enzymes in fatty acid synthesis and by modulating inflammatory signaling pathways, making it a promising candidate for further research and development in the pharmaceutical and cosmetic industries.

Introduction

This compound, also known as santalbic acid, is a conjugated acetylenic fatty acid (octadeca-trans-11-en-9-ynoic acid). It is primarily found in the seed oils of plants belonging to the Santalaceae, Olacaceae, and Opiliaceae families.[1][2][3] A growing body of research has highlighted its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-proliferative properties.[1][3][4] This document focuses on the in vivo evidence of its pharmacological effects, providing researchers and drug development professionals with a detailed summary of its mechanisms of action and a foundation for future studies.

Pharmacological Effects in Vivo

Modulation of Lipid Metabolism

This compound has a significant impact on fatty acid metabolism, particularly the synthesis of n-3 and n-9 polyunsaturated fatty acids (PUFAs). In vivo studies using murine models have shown that dietary supplementation with oils rich in this compound can alter the fatty acid profiles in key metabolic organs like the liver.